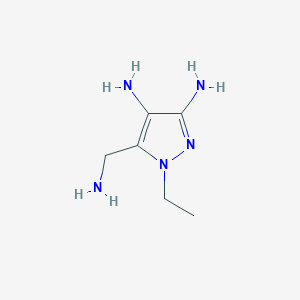

5-Isopropylmorpholin-3-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Isopropylmorpholin-3-one involves the use of sodium hydride in toluene . The reaction mixture is slowly warmed to room temperature and ethyl 2-chloroacetate is added in a dropwise manner . The reaction mixture is then heated to reflux for 20 hours .Physical And Chemical Properties Analysis

This compound is a colorless liquid. Its molecular formula is C7H13NO2 and it has a molecular weight of 143.18 g/mol.Aplicaciones Científicas De Investigación

Photoinitiation in Polymerization : N-Isopropylmorpholine was used as a model to investigate the properties of the morpholino substituent in photoinitiation of acrylate polymerization. It acts as a physical quencher for the triplet state of the photoinitiator and is a poor hydrogen donor. This implies its role in reducing initiating efficiency in certain polymerization processes (Arsu & Davidson, 1994).

Copolymerization Agent : The compound 3(S)-isopropylmorpholine-2,5-dione (IPMD), a derivative, was used in the lipase-catalyzed copolymerization with D,L-lactide. This process produced homopolymers and random copolymers, showcasing its potential in polymer manufacturing (Feng, Klee & Höcker, 2004).

Pharmacological Properties : A study on 2-(p-Nitrophenyl)-4-isopropylmorphine, a cyclic analog of INPEA, revealed that it loses beta-receptor blocking activity but maintains other properties like inhibitory effect on acetylcholine, demonstrating its potential in pharmacological research (Del Tacca et al., 1975).

Synthesis of Morpholin-2-one Derivatives : A new procedure for synthesizing novel 3-substituted morpholin-2-one-5-carboxamide derivatives was developed. This signifies its role in the development of new chemical entities (Kim et al., 2001).

Neurokinin-1 Receptor Antagonist : Research on a specific compound containing the morpholine unit showed its effectiveness as a neurokinin-1 receptor antagonist, highlighting its potential in therapeutic applications for conditions like depression (Harrison et al., 2001).

Crystal Structure Analysis : The crystal structure of a specific diketomorpholine derivative was reported, providing insights into the structural aspects of such compounds (Bolte & Egert, 1994).

Lipase-Catalyzed Polymerization : Another study explored the lipase-catalyzed ring-opening bulk polymerizations of IPMD, highlighting its application in polymer science (Feng, Knüfermann, Klee & Höcker, 1999).

Anticancer Properties : Research on polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles, where derivatives of the compound were tested, showed promising anticancer activities (Yan et al., 2013).

Safety and Hazards

The safety data sheet for 5-Isopropylmorpholin-3-one indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The GHS signal word for this compound is “Warning” and the precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Análisis Bioquímico

Biochemical Properties

5-Isopropylmorpholin-3-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and esterases. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. For instance, this compound can act as an inhibitor of cytochrome P450 enzymes, thereby affecting the metabolism of other substrates processed by these enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involvedFor example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, as well as changes in receptor signaling. For example, this compound can inhibit the activity of certain esterases by binding to their active sites, thereby preventing the hydrolysis of ester substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability and degradation. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . In vivo studies have indicated that this compound can undergo metabolic degradation, leading to the formation of various metabolites. These metabolites can have different effects on cellular function, including potential long-term impacts on cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent and can be observed at threshold levels, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation and hydrolysis reactions, leading to the formation of metabolites that can further participate in biochemical reactions . The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. This compound can be localized to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . The localization of this compound within these organelles can affect its activity and function, as well as its interactions with other biomolecules.

Propiedades

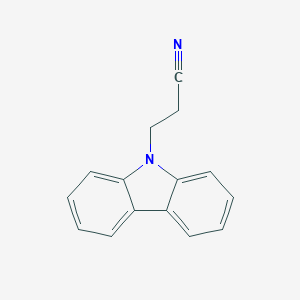

IUPAC Name |

5-propan-2-ylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)6-3-10-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOLJYXTOMTIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602031 | |

| Record name | 5-(Propan-2-yl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127958-60-5 | |

| Record name | 5-(Propan-2-yl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine](/img/structure/B186988.png)

![N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide](/img/structure/B186991.png)

![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine](/img/structure/B186993.png)

![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)

![N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B186997.png)